REACTION_CXSMILES
|
[S:1](=[O:3])=[O:2].[Cl:4][C:5]1[C:11]([Cl:12])=[CH:10][C:8](N)=[C:7]([F:13])[CH:6]=1.[N:14]([O-])=O.[Na+].CCOCC>O.C(O)(=O)C.Cl.CO>[Cl:4][C:5]1[C:11]([Cl:12])=[CH:10][C:8]([S:1]([NH2:14])(=[O:3])=[O:2])=[C:7]([F:13])[CH:6]=1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
cupric chloride
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(N)C=C1Cl)F
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-5 °C
|
Type
|
CUSTOM
|
Details
|
is stirred on an ice bath for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The resulting mixture is slowly added to suspension A and
|
Type
|
CUSTOM
|
Details
|
The ethereal phase is separated off
|
Type
|
WASH
|
Details
|
washed with water (100 mL)
|
Type
|
CONCENTRATION
|
Details
|
The organic phase is concentrated to dryness by distillation under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue is re-dissolved in dioxane (25 mL)
|
Type
|
ADDITION
|
Details
|
The solution is poured slowly
|
Type
|
STIRRING
|
Details
|
whilst stirring, into a mixture of concentrated ammonia (25 mL) and water (10 mL)
|
Type
|
TEMPERATURE
|
Details
|
cooled on an ice bath
|
Type
|
WAIT
|
Details
|
After 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the solution is evaporated to dryness by distillation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue obtained
|
Type
|
ADDITION
|
Details
|
The methanolic solution is treated with absorbent carbon
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate is evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue is recrystallised from a methanol/water mixture
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
ClC1=CC(=C(C=C1Cl)S(=O)(=O)N)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |